Cyclohexylmethyl acetate
Overview
Description
Cyclohexylmethyl Acetate is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.23 . It is a clear liquid that is colorless to almost colorless .
Synthesis Analysis
Cyclohexylmethyl Acetate can be synthesized from Vinyl acetate and Cyclohexanemethanol . There are 14 synthesis methods available for this compound . The yield of the reaction is 99% .
Molecular Structure Analysis
The molecular structure of Cyclohexylmethyl Acetate is represented by the InChI Key FXKHUBNHBYCRNH-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Ethers like Cyclohexylmethyl Acetate are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . Aqueous solutions of HBr or HI (but not HCl) tend to cleave ethers into alcohol and an alkyl halide product by either an S N 2 or S N 1 mechanism .
Physical And Chemical Properties Analysis
Cyclohexylmethyl Acetate is a liquid at 20 degrees Celsius . It has a boiling point of 183°C . The specific gravity at 20/20 is 0.96 . The refractive index is 1.44 .
Scientific Research Applications
Application in the Synthesis of Cyclohexanol and Ethanol
- Scientific Field: Chemistry
- Summary of the Application: Cyclohexanol (CHOL), a value-added chemical with a large application market, can be produced through the hydrogenation of cyclohexyl acetate (CHA). CHA is derived from the esterification of acetic acid and cyclohexene .
- Methods of Application or Experimental Procedures: The process involves the esterification of acetic acid and cyclohexene to produce CHA. This CHA is then hydrogenated to yield CHOL and ethanol (EtOH). This method also rationally utilizes excess acetic acid .
- Results or Outcomes: The process results in the production of CHOL and EtOH. The exact quantitative data or statistical analyses are not provided in the source .
Application in the Synthesis of 2-Methylcyclohexyl Acetate
- Scientific Field: Chemistry
- Summary of the Application: 2-Methylcyclohexyl acetate is a chemical compound that can be synthesized from Cyclohexylmethyl acetate. It has a molecular weight of 156.2221 .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the sources .
- Results or Outcomes: The result of the synthesis is 2-Methylcyclohexyl acetate .
Application in the Construction of N-Heterocycles
- Scientific Field: Organic Synthesis
- Summary of the Application: O-Acyl oximes, which can be derived from Cyclohexylmethyl acetate, are versatile building blocks widely applied in organic synthesis, especially for N-heterocycle construction under transition metal catalysis .
- Methods of Application or Experimental Procedures: The process involves the use of O-Acyl oximes in aza-Heck cyclization for the preparation of functionalized pyrrolines .
- Results or Outcomes: The result of the process is the construction of N-heterocycles .
Application in the Synthesis of Isopropyl Methyl Cyclohexyl Acetate
- Scientific Field: Chemistry
- Summary of the Application: Isopropyl Methyl Cyclohexyl Acetate is a chemical compound that can be synthesized from Cyclohexylmethyl acetate .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The result of the synthesis is Isopropyl Methyl Cyclohexyl Acetate .
Safety And Hazards
Future Directions
While specific future directions for Cyclohexylmethyl Acetate are not mentioned in the search results, there is ongoing research on the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This suggests potential future directions in the utilization of Cyclohexylmethyl Acetate in similar processes.
properties
IUPAC Name |
cyclohexylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHUBNHBYCRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239547 | |
Record name | Cyclohexylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl acetate | |
CAS RN |
937-55-3 | |
Record name | Cyclohexylmethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylmethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYLMETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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